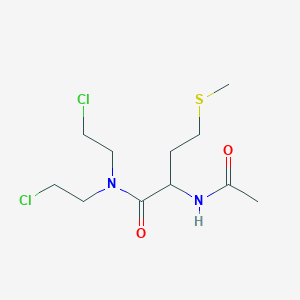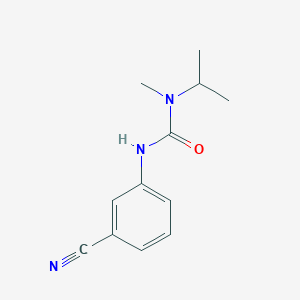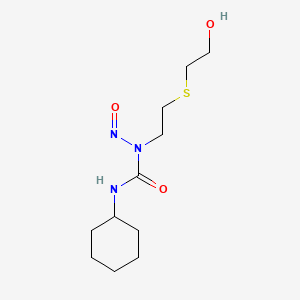![molecular formula C18H15N3S4 B13995890 3-[[(2-Prop-2-enylsulfanyl-1,3-benzothiazol-6-yl)amino]methyl]-1,3-benzothiazole-2-thione CAS No. 64178-49-0](/img/structure/B13995890.png)
3-[[(2-Prop-2-enylsulfanyl-1,3-benzothiazol-6-yl)amino]methyl]-1,3-benzothiazole-2-thione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2(3H)-BENZOTHIAZOLETHIONE,3-[[[2-(2-PROPEN-1-YLTHIO)-6-BENZOTHIAZOLYL]AMINO]METHYL]- is a complex organic compound belonging to the benzothiazole family. Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry, agriculture, and material science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2(3H)-BENZOTHIAZOLETHIONE,3-[[[2-(2-PROPEN-1-YLTHIO)-6-BENZOTHIAZOLYL]AMINO]METHYL]- typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of 2-aminobenzothiazole with an appropriate aldehyde or ketone, followed by cyclization and thiolation reactions. The reaction conditions often require the use of catalysts such as copper(I) iodide and solvents like dimethylformamide (DMF) to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction parameters such as temperature, pressure, and reaction time is crucial for large-scale synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
2(3H)-BENZOTHIAZOLETHIONE,3-[[[2-(2-PROPEN-1-YLTHIO)-6-BENZOTHIAZOLYL]AMINO]METHYL]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions using agents like sodium borohydride can convert the compound into its corresponding amine derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are often performed in ethanol or tetrahydrofuran (THF).
Substitution: Halogenated reagents, nucleophiles like amines or thiols; reactions may require catalysts such as palladium or copper.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, amine derivatives, and various substituted benzothiazole compounds.
Wissenschaftliche Forschungsanwendungen
2(3H)-BENZOTHIAZOLETHIONE,3-[[[2-(2-PROPEN-1-YLTHIO)-6-BENZOTHIAZOLYL]AMINO]METHYL]- has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals
Wirkmechanismus
The mechanism of action of 2(3H)-BENZOTHIAZOLETHIONE,3-[[[2-(2-PROPEN-1-YLTHIO)-6-BENZOTHIAZOLYL]AMINO]METHYL]- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases or proteases, disrupting cellular signaling pathways and inducing cell death in cancer cells .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzothiazole: A simpler analog with similar biological activities.
Benzoxazole: Contains an oxygen atom instead of sulfur, exhibiting different chemical properties.
Imidazole: A five-membered ring with two nitrogen atoms, known for its broad range of biological activities
Uniqueness
2(3H)-BENZOTHIAZOLETHIONE,3-[[[2-(2-PROPEN-1-YLTHIO)-6-BENZOTHIAZOLYL]AMINO]METHYL]- is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. The presence of both benzothiazole and thione moieties allows for versatile chemical modifications and interactions with biological targets.
Eigenschaften
CAS-Nummer |
64178-49-0 |
|---|---|
Molekularformel |
C18H15N3S4 |
Molekulargewicht |
401.6 g/mol |
IUPAC-Name |
3-[[(2-prop-2-enylsulfanyl-1,3-benzothiazol-6-yl)amino]methyl]-1,3-benzothiazole-2-thione |
InChI |
InChI=1S/C18H15N3S4/c1-2-9-23-17-20-13-8-7-12(10-16(13)24-17)19-11-21-14-5-3-4-6-15(14)25-18(21)22/h2-8,10,19H,1,9,11H2 |
InChI-Schlüssel |
NLKGQIVCKVBYHV-UHFFFAOYSA-N |
Kanonische SMILES |
C=CCSC1=NC2=C(S1)C=C(C=C2)NCN3C4=CC=CC=C4SC3=S |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


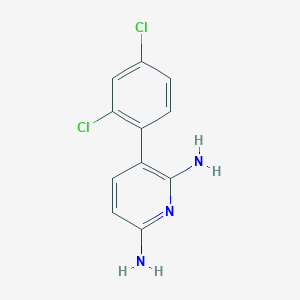
![N-[2-(4-chlorophenyl)quinolin-3-yl]acetamide](/img/structure/B13995815.png)
![N,N-bis(2-chloroethyl)-3-fluoro-4-[(4-fluorophenyl)iminomethyl]aniline](/img/structure/B13995822.png)

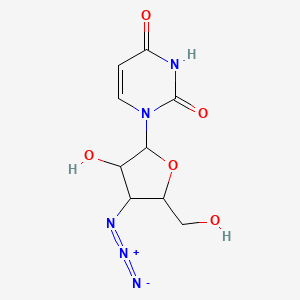
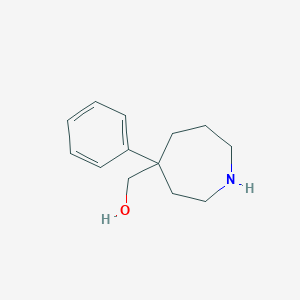
![3-[(5-Amino-1,3,4-thiadiazol-2-yl)sulfanyl]propanenitrile](/img/structure/B13995841.png)
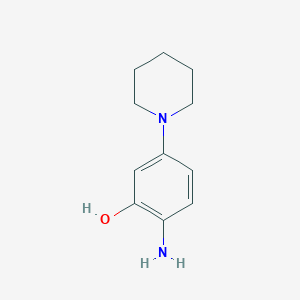
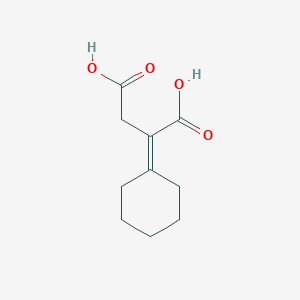
![9,10-Dimethoxy-3-propyl-1,3,4,6,7,11b-hexahydrobenzo[a]quinolizin-2-one;hydrochloride](/img/structure/B13995873.png)

